(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound features a cyclopropane ring, an indoline moiety, and a phenylethenesulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide typically involves multiple steps:
Formation of the Cyclopropanecarbonyl Intermediate: This step involves the cyclopropanation of a suitable precursor, often using reagents like diazomethane or Simmons-Smith reagent.
Indoline Derivative Synthesis: The indoline moiety can be synthesized through the reduction of indole derivatives or via cyclization reactions.
Coupling Reactions: The cyclopropanecarbonyl intermediate is then coupled with the indoline derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Sulfonamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and ensuring the scalability of each synthetic step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide: Similar structure but with an ethane instead of an ethene group.
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylpropanesulfonamide: Similar structure but with a propane group.
Uniqueness
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide is unique due to the presence of the phenylethenesulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-20(17-6-7-17)22-12-10-16-8-9-18(14-19(16)22)21-26(24,25)13-11-15-4-2-1-3-5-15/h1-5,8-9,11,13-14,17,21H,6-7,10,12H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWSHFBUGRASAT-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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